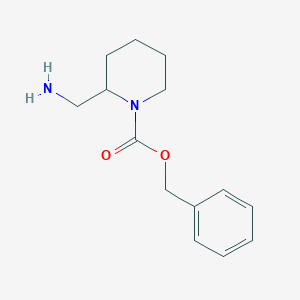

Benzyl 2-(aminomethyl)piperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-(aminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYNFVPSBDRYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373391 | |

| Record name | Benzyl 2-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811842-18-9 | |

| Record name | Benzyl 2-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 811842-18-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-(aminomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a versatile bifunctional molecule increasingly utilized in medicinal chemistry and drug discovery. Its structure, featuring a piperidine scaffold, a primary amine, and a benzyloxycarbonyl (Cbz) protecting group, makes it a valuable building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics, particularly for neurological disorders and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound is characterized by a piperidine ring where the nitrogen atom is protected by a benzyloxycarbonyl group, and an aminomethyl substituent is present at the 2-position. This substitution pattern provides a chiral center, leading to the existence of (R)- and (S)-enantiomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| CAS Number | 811842-18-9 | [1] |

| Boiling Point | 385.7 °C at 760 mmHg | [2] |

| Flash Point | 187.1 °C | [2] |

| Density | 1.125 g/cm³ | [2] |

| Refractive Index | 1.55 | [2] |

| Storage Temperature | 2-8°C, protected from light | [2] |

Note: Some physical properties may vary slightly depending on the specific enantiomeric form.

Synthesis and Experimental Protocols

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted piperidines. A common approach involves the modification of a pre-existing piperidine ring.

Proposed Synthetic Protocol:

This protocol is a representative method and may require optimization.

Objective: To synthesize this compound from a suitable precursor.

Materials:

-

(Piperidin-2-yl)methanamine

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Piperidin-2-yl)methanamine in the anhydrous solvent. Cool the solution to 0°C using an ice bath.

-

Addition of Base: Add the base to the solution with stirring.

-

Protection of the Piperidine Nitrogen: Slowly add a solution of Benzyl chloroformate in the anhydrous solvent to the reaction mixture. The Cbz-Cl will selectively react with the more nucleophilic secondary amine of the piperidine ring over the primary amine of the aminomethyl group under controlled conditions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

-

Characterization: Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.

Neurological and Psychiatric Disorders

The piperidine scaffold is a common motif in many centrally acting drugs. This compound is utilized as a building block for the synthesis of molecules that may interact with neurotransmitter receptors, making it a promising candidate for the development of treatments for neurological and psychiatric conditions.[2] The presence of the primary amine allows for further derivatization to introduce pharmacophores that can target specific receptors or enzymes in the central nervous system.

PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are an emerging therapeutic modality designed to degrade specific target proteins. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound can be employed as a component of the linker. The piperidine ring can provide a degree of rigidity and conformational constraint to the linker, which can be crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to the ubiquitination and degradation of the target protein. The primary amine serves as a convenient attachment point for either the target protein ligand or the E3 ligase ligand.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique structural features allow for its incorporation into a wide range of molecular architectures, from CNS-active agents to sophisticated protein degraders. The ability to readily modify its primary amine functionality, combined with the conformational properties of the piperidine ring, ensures its continued importance in the development of next-generation therapeutics. Further research into its synthesis and applications is likely to uncover new opportunities for this promising chemical entity.

References

An In-depth Technical Guide to the Synthesis of (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug discovery. The synthesis commences with the commercially available and enantiomerically pure starting material, (S)-pipecolic acid. The described three-step sequence involves N-protection, amidation, and subsequent reduction, offering a practical approach for obtaining the target compound.

Synthetic Strategy Overview

The synthesis of (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate is strategically designed in three key stages:

-

Protection of the Piperidine Nitrogen: The secondary amine of (S)-pipecolic acid is protected with a carboxybenzyl (Cbz) group. This is a crucial step to prevent unwanted side reactions in the subsequent steps.

-

Amidation of the Carboxylic Acid: The carboxylic acid moiety of the N-Cbz protected pipecolic acid is converted into a primary carboxamide. This is achieved through the formation of a mixed anhydride followed by treatment with ammonia.

-

Reduction of the Carboxamide: The final step involves the reduction of the primary carboxamide to the corresponding primary amine, yielding the target molecule, (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate.

This synthetic approach is robust and allows for the preparation of the desired product with high stereochemical integrity.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Materials and Key Properties

| Compound Name | Starting Material/Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| (S)-Pipecolic acid | Starting Material | C₆H₁₁NO₂ | 129.16 | White crystalline solid | 268[1] |

| (S)-1-Benzyl 2-methyl piperidine-1,2-dicarboxylate | Precursor to Intermediate 1 | C₁₄H₁₇NO₄ | 263.29 | - | - |

| (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid | Intermediate 1 | C₁₄H₁₇NO₄ | 263.29 | White to off-white solid | 111-115[2] |

| (S)-Benzyl 2-(aminocarbonyl)piperidine-1-carboxylate | Intermediate 2 | C₁₄H₁₈N₂O₃ | 262.31 | - | - |

| (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate | Final Product | C₁₄H₂₀N₂O₂ | 248.32 | Colorless liquid | - |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| 1 | N-Cbz Protection | Benzyl chloroformate, KOH | Methanol, Water | 0 to Room Temp | 16 h | ~100[3] |

| 2 | Amidation (Mixed Anhydride) | Isobutyl chloroformate, N-Methylmorpholine, Ammonia | Tetrahydrofuran | -15 to Room Temp | - | High (typical for this method) |

| 3 | Reduction | Lithium aluminum hydride | Tetrahydrofuran | Room Temp to Reflux | - | High (typical for this method) |

Experimental Protocols

Step 1: Synthesis of (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid (Intermediate 1)

This procedure outlines the protection of the secondary amine of (S)-pipecolic acid using benzyl chloroformate.

Methodology:

-

To a stirred solution of (S)-pipecolic acid (1 equivalent) in a mixture of methanol and water at 0 °C, slowly add powdered potassium hydroxide (1.1 equivalents).

-

After the addition of KOH, add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Upon completion of the reaction, remove the methanol under reduced pressure.

-

Dilute the residue with water and wash with dichloromethane to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with 1.0 M HCl to a pH below 7.

-

Extract the product three times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid as a light yellow oil, which may solidify upon standing.[3]

Characterization Data for Intermediate 1:

-

Appearance: White to off-white solid.

-

Melting Point: 111-115 °C.[2]

-

Optical Activity: [α]22/D -59°, c = 2 in acetic acid.

-

¹H NMR (400 MHz, CD₃OD): δ 1.36-1.61 (m, 2H), 1.70-1.85 (m, 3H), 2.28-2.40 (m, 1H), 3.05-3.26 (m, 1H), 4.06-4.14 (m, 1H), 4.89-5.26 (m, 4H), 7.37-7.48 (m, 5H).[3]

-

¹³C NMR (100 MHz, CD₃OD): δ 20.5, 20.6 (CH₂), 24.6, 24.7 (CH₂), 26.6 (CH₂), 41.8, 41.9 (CH₂), 54.5, 54.7 (CH), 67.2, 67.3 (CH₂), 127.6 (CH), 127.9 (CH), 128.4 (CH), 136.9 (C), 173.4 (CO).[3]

Step 2: Synthesis of (S)-Benzyl 2-(aminocarbonyl)piperidine-1-carboxylate (Intermediate 2)

This procedure describes the conversion of the carboxylic acid to a primary amide via a mixed anhydride intermediate.

Methodology:

-

Dissolve (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -15 °C under a nitrogen atmosphere.

-

Add N-methylmorpholine (1 equivalent) to the solution.

-

Slowly add isobutyl chloroformate (1 equivalent) dropwise, ensuring the temperature is maintained at -15 °C.

-

Stir the mixture at -15 °C for 30 minutes to form the mixed anhydride.

-

In a separate flask, prepare a solution of ammonia in THF by bubbling ammonia gas through the cold solvent or by using a saturated solution of ammonia in an appropriate solvent.

-

Add the cold ammonia solution to the mixed anhydride solution dropwise at -15 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-Benzyl 2-(aminocarbonyl)piperidine-1-carboxylate. Further purification can be achieved by column chromatography if necessary.

Step 3: Synthesis of (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate (Final Product)

This final step involves the reduction of the primary carboxamide to the primary amine.

Methodology:

-

To a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of (S)-Benzyl 2-(aminocarbonyl)piperidine-1-carboxylate (1 equivalent) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate as a colorless liquid.

Characterization Data for the Final Product:

-

Appearance: Colorless liquid.

-

Molecular Formula: C₁₄H₂₀N₂O₂

-

Molecular Weight: 248.32 g/mol

Visualizations

Experimental Workflow

Caption: Synthetic workflow for (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate.

Logical Relationship of Key Transformations

Caption: Key functional group transformations in the synthesis.

References

An In-Depth Technical Guide on (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a protected piperidine ring and a primary amine, makes it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its potential applications, particularly in the fields of neuroscience and targeted protein degradation. Due to the limited availability of public experimental data for this specific compound, this guide consolidates predicted data, information from structurally related compounds, and general methodologies relevant to this class of molecules.

Chemical and Physical Properties

The fundamental properties of (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate are summarized below. It is important to note that much of the publicly available quantitative data is computationally predicted rather than experimentally determined.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 248.32 g/mol | [1] |

| CAS Number | 1217642-55-1 | [1] |

| IUPAC Name | benzyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | [1] |

| Appearance | Predicted: Colorless to yellow oil or solid | General |

| Melting Point | Not available | |

| Boiling Point | 385.7 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.125 g/cm³ (Predicted) | [3] |

| LogP | 1.87 (Predicted) | [1] |

| Purity | Typically >95% (Commercial suppliers) | [1] |

| Storage Temperature | 2-8°C, protect from light | [3] |

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic region, ~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the piperidine ring protons (aliphatic region, ~1.2-4.0 ppm), the aminomethyl CH₂ protons (~2.5-3.0 ppm), and the amine NH₂ protons (broad singlet). The chemical shifts of the piperidine protons would be complex due to the carbamate rotamers. |

| ¹³C NMR | Resonances for the aromatic carbons of the benzyl group (~127-137 ppm), the carbonyl carbon of the carbamate (~155 ppm), the benzylic CH₂ carbon (~67 ppm), and the aliphatic carbons of the piperidine ring and the aminomethyl group (~20-60 ppm). |

| IR (Infrared) | Characteristic absorption bands for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=O stretching of the carbamate (~1690 cm⁻¹), and C-N stretching (~1240 cm⁻¹). |

| MS (Mass Spec) | The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 248 or 249, respectively. Fragmentation patterns would likely show loss of the benzyl group or cleavage of the piperidine ring. |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate is not widely published. However, a representative synthesis can be conceptualized based on established methods for the preparation of chiral 2-substituted piperidines and N-protection chemistry. A common route involves the stereoselective reduction of a corresponding 2-cyanopiperidine precursor, which itself can be derived from a chiral starting material such as (R)-pipecolic acid.

Representative Synthesis Workflow

Caption: A representative synthetic workflow for the preparation of the target compound.

Detailed Representative Experimental Protocol

Step 1: Protection of (R)-Pipecolic Acid

-

Dissolve (R)-pipecolic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add a base, such as sodium hydroxide, to adjust the pH to approximately 9-10.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C and the pH between 9 and 10 by the concurrent addition of base.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Acidify the reaction mixture with an acid like HCl to a pH of ~2.

-

Extract the product, N-Cbz-(R)-pipecolic acid, with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acid.

Step 2: Amide Formation

-

Dissolve the N-Cbz-(R)-pipecolic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as HATU or EDCI, and an amine base like diisopropylethylamine (DIPEA).

-

Introduce a source of ammonia, such as ammonium chloride, and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Extract the product, N-Cbz-(R)-pipecolinamide, and purify by column chromatography.

Step 3: Dehydration to Nitrile

-

Dissolve the N-Cbz-(R)-pipecolinamide in an anhydrous solvent such as DCM or pyridine.

-

Cool the solution to 0°C.

-

Slowly add a dehydrating agent, for instance, trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃).

-

Allow the reaction to proceed at low temperature, then warm to room temperature.

-

Quench the reaction carefully with ice/water or a saturated bicarbonate solution.

-

Extract the product, N-Cbz-(R)-2-cyanopiperidine, and purify by column chromatography.

Step 4: Reduction to Primary Amine

-

Dissolve the N-Cbz-(R)-2-cyanopiperidine in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.

-

Carefully add a strong reducing agent like lithium aluminum hydride (LiAlH₄) in portions at 0°C.

-

After the addition, the reaction can be stirred at room temperature or gently refluxed to ensure complete reduction.

-

Quench the reaction cautiously by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting aluminum salts and wash the filter cake with an organic solvent.

-

Dry the filtrate and concentrate under reduced pressure.

-

Purify the final product, (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate, by silica gel chromatography to yield the desired compound.

Biological and Medicinal Chemistry Context

This compound is a versatile intermediate in the synthesis of biologically active molecules. Its potential applications stem from the combined features of the piperidine scaffold and the reactive primary amine.

Role in Neuroscience Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS). It is present in numerous approved drugs for neurological and psychiatric disorders. The general hypothesis is that the piperidine moiety can orient functional groups in a specific 3D space to facilitate binding to neurotransmitter receptors or transporters.

Caption: Logical relationship for the use of the title compound in neuroscience.

(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate serves as a starting material where the aminomethyl group can be further functionalized to introduce pharmacophores that interact with specific biological targets.[3]

Application as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The piperidine moiety is often incorporated into PROTAC linkers to provide a degree of rigidity, which can be crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4][5]

Caption: Workflow for PROTAC assembly and its mechanism of action.

The aminomethyl group on the piperidine ring provides a convenient attachment point for either the target protein ligand or the E3 ligase ligand during PROTAC synthesis.

Conclusion

(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a chiral building block with considerable potential in the development of new therapeutics. While detailed experimental data on the compound itself is sparse in the public domain, its structural motifs are well-represented in neuroactive compounds and in the linker technology for PROTACs. The representative synthesis and contextual information provided in this guide are intended to support researchers in the design and execution of their studies involving this and related molecules. It is imperative for researchers to conduct their own full experimental characterization of this compound.

References

Synthesis of Cbz-Protected 2-(Aminomethyl)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Cbz-protected 2-(aminomethyl)piperidine, a valuable building block in medicinal chemistry and drug development. The guide details established methodologies, providing in-depth experimental protocols and comparative data to assist researchers in selecting the most suitable pathway for their specific needs.

Introduction

Benzyl 2-(aminomethyl)piperidine-1-carboxylate, commonly known as Cbz-protected 2-(aminomethyl)piperidine, is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen allows for selective functionalization of the primary amine, making it a versatile scaffold for the construction of complex molecules. This guide explores the primary synthetic strategies for accessing this important compound.

Synthetic Routes

Several viable synthetic routes to Cbz-protected 2-(aminomethyl)piperidine have been established. The choice of a particular route may depend on factors such as the availability of starting materials, desired stereochemistry, and scalability. The most common approaches are:

-

Direct N-Cbz Protection of 2-(Aminomethyl)piperidine: This is the most straightforward approach, involving the direct protection of the commercially available 2-(aminomethyl)piperidine.

-

Reduction of N-Cbz-2-piperidinecarboxamide: This two-step route begins with the readily available N-Cbz-piperidine-2-carboxylic acid, which is first converted to the corresponding amide, followed by reduction to the desired aminomethyl derivative.

-

Reduction of N-Cbz-2-cyanopiperidine: This method involves the protection of 2-cyanopiperidine with a Cbz group, followed by the reduction of the nitrile functionality to the primary amine.

The logical workflow for selecting a synthetic route is outlined below:

Caption: Logical workflow for selecting a synthesis route for Cbz-protected 2-(aminomethyl)piperidine based on starting material availability.

Route 1: Direct N-Cbz Protection of 2-(Aminomethyl)piperidine

This method is the most direct and often preferred for its simplicity, provided the starting material, 2-(aminomethyl)piperidine, is readily available. The reaction involves the treatment of the diamine with benzyl chloroformate (Cbz-Cl) under basic conditions to selectively protect the secondary amine of the piperidine ring.

Reaction Pathway:

Caption: Reaction scheme for the direct N-Cbz protection of 2-(aminomethyl)piperidine.

Experimental Protocol:

A general procedure for the N-Cbz protection of an amine is as follows:

-

Dissolution: Dissolve 2-(aminomethyl)piperidine (1.0 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (2:1).

-

Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃) (2.0 equivalents), to the solution.

-

Cbz-Cl Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired Cbz-protected 2-(aminomethyl)piperidine.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Typically >80% | General Cbz protection protocols |

| Purity | >95% after chromatography | General Cbz protection protocols |

Route 2: Reduction of N-Cbz-2-piperidinecarboxamide

Reaction Pathway:

Caption: Two-step synthesis of Cbz-protected 2-(aminomethyl)piperidine via amide reduction.

Experimental Protocols:

Step 1: Synthesis of N-Cbz-2-piperidinecarboxamide

-

Activation: To a solution of N-Cbz-piperidine-2-carboxylic acid (1.0 equivalent) in a suitable solvent like dichloromethane (DCM), add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.1 equivalents) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

-

Amination: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with a base, to the reaction mixture.

-

Reaction: Stir the mixture at room temperature overnight.

-

Work-up and Purification: After completion, wash the reaction mixture with water and brine. Dry the organic layer and concentrate to obtain the crude amide, which can be purified by crystallization or chromatography.

Step 2: Reduction of N-Cbz-2-piperidinecarboxamide

-

Reduction: To a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (excess), in a dry ether solvent (e.g., THF) at 0 °C, add a solution of N-Cbz-2-piperidinecarboxamide (1.0 equivalent) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup).

-

Work-up and Purification: Filter the resulting solids and wash with an organic solvent. Dry the filtrate and concentrate to yield the crude product, which can be purified by column chromatography.

Quantitative Data:

| Step | Parameter | Value | Reference |

| Amide Formation | Yield | 85-95% | General amide coupling protocols |

| Amide Reduction | Yield | 70-90% | General amide reduction protocols |

| Overall Yield | 60-85% | Calculated |

Route 3: Reduction of N-Cbz-2-cyanopiperidine

This synthetic pathway utilizes 2-cyanopiperidine as the starting material. The nitrile group is reduced to a primary amine after protection of the piperidine nitrogen.

Reaction Pathway:

Caption: Synthesis of Cbz-protected 2-(aminomethyl)piperidine from 2-cyanopiperidine.

Experimental Protocols:

Step 1: Synthesis of N-Cbz-2-cyanopiperidine

The procedure is analogous to the direct N-Cbz protection described in Route 1, using 2-cyanopiperidine as the starting amine.

Step 2: Reduction of N-Cbz-2-cyanopiperidine

-

Catalytic Hydrogenation: Dissolve N-Cbz-2-cyanopiperidine (1.0 equivalent) in a suitable solvent like methanol or ethanol. Add a catalyst such as Raney nickel or palladium on carbon (Pd/C).

-

Reaction: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.

-

Work-up and Purification: Filter the catalyst and concentrate the filtrate. The crude product can then be purified by chromatography or crystallization.

Alternatively, a chemical reducing agent like LiAlH₄ can be used, following a similar procedure as the amide reduction in Route 2.

Quantitative Data:

| Step | Parameter | Value | Reference |

| N-Cbz Protection | Yield | >80% | General Cbz protection protocols |

| Nitrile Reduction | Yield | 70-90% | General nitrile reduction protocols |

| Overall Yield | 56-81% | Calculated |

Conclusion

The synthesis of Cbz-protected 2-(aminomethyl)piperidine can be achieved through several effective routes. The direct N-Cbz protection of 2-(aminomethyl)piperidine is the most concise method. However, multi-step sequences involving the reduction of an amide or a nitrile, derived from more accessible starting materials, provide viable and scalable alternatives. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including cost, availability of reagents, and desired scale of production. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process for researchers in the field.

The Emergence of Benzyl 2-(aminomethyl)piperidine-1-carboxylate as a Structurally Rigid Linker in Drug Discovery

For Immediate Release

In the intricate field of medicinal chemistry and drug development, the discovery and application of novel molecular scaffolds that enhance therapeutic efficacy and specificity are paramount. A significant advancement in this area is the utilization of benzyl 2-(aminomethyl)piperidine-1-carboxylate as a core component in linker technology, particularly for the design of Proteolysis Targeting Chimeras (PROTACs). This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, application, and significance of this innovative linker.

The strategic incorporation of rigid cyclic structures within linkers has been identified as a critical design element for optimizing the pharmacological properties of heterobifunctional molecules like PROTACs. The piperidine moiety in this compound provides a defined conformational rigidity to the linker. This rigidity is advantageous for pre-organizing the molecule into a conformation that is conducive to the formation of a stable and productive ternary complex between a target protein and an E3 ubiquitin ligase, a crucial step in the mechanism of action for PROTACs.

Core Concepts and Applications

PROTACs are revolutionary therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends. The linker is not merely a passive spacer but plays a vital role in determining the overall efficacy, selectivity, and pharmacokinetic profile of the PROTAC.

The use of rigid linkers, such as those containing the piperidine scaffold, can lead to improved metabolic stability and a more defined spatial orientation of the protein-binding and E3 ligase-binding moieties. This can translate to enhanced potency and selectivity of the PROTAC. The clinical development of successful PROTACs like ARV-110 and ARV-471 has underscored the benefits of employing more rigid linker architectures, which often include heterocyclic systems like piperidine.[1]

Synthesis and Methodologies

The synthesis of this compound serves as a foundational step in its incorporation into a larger molecular construct. While a definitive seminal publication detailing its "discovery" as a linker is not readily apparent, its use as a building block in medicinal chemistry is well-established. The general synthetic strategies for related N-Cbz-protected aminopiperidines provide a blueprint for its preparation.

General Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This represents a generalized scheme, and specific reaction conditions may vary.

Caption: Generalized synthesis of this compound.

Experimental Protocol: Synthesis of a Piperidine-Containing Linker Building Block

The following protocol is a representative example for the synthesis of a functionalized piperidine building block, which can be adapted for the synthesis of this compound and its subsequent use in linker synthesis.

Materials:

-

Piperidine derivative (e.g., piperidine-2-carbonitrile)

-

Benzyl chloroformate (Cbz-Cl)

-

Base (e.g., triethylamine, sodium bicarbonate)

-

Solvent (e.g., dichloromethane, tetrahydrofuran)

-

Reducing agent (e.g., lithium aluminum hydride, catalytic hydrogenation setup)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

N-Protection:

-

Dissolve the starting piperidine derivative in an appropriate anhydrous solvent.

-

Add a suitable base to the solution.

-

Slowly add benzyl chloroformate at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to proceed until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the N-protected intermediate, for instance by column chromatography.

-

-

Reduction of the Functional Group:

-

Dissolve the purified N-Cbz-piperidine intermediate in an anhydrous solvent.

-

For nitrile reduction, carefully add a reducing agent like lithium aluminum hydride at a low temperature.

-

Alternatively, for other functional groups, catalytic hydrogenation can be employed.

-

Monitor the reaction for completion.

-

Quench the reaction carefully and perform an aqueous workup.

-

Extract the product into an organic solvent and purify to yield the final this compound.

-

Data Presentation: Performance of Piperidine-Containing PROTACs

| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC with Piperidine Linker | Example Target A | Thalidomide | 50 | >90 | Cancer Cell Line X |

| PROTAC with Piperidine-PEG Linker | Example Target B | Pomalidomide | 25 | >95 | Cancer Cell Line Y |

| ARV-110 (Rigid Linker) | Androgen Receptor | Cereblon | <1 | >95 | VCaP |

| ARV-471 (Rigid Linker) | Estrogen Receptor | Cereblon | ~2 | >90 | MCF7 |

Note: The data for generic "PROTAC with Piperidine Linker" is illustrative. Data for ARV-110 and ARV-471 is based on publicly available information which indicates the use of rigid, heterocyclic linkers.

Visualization of Core Concepts

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC, including one with a this compound linker, follows a structured experimental workflow.

Caption: Experimental workflow for PROTAC development and evaluation.

Conclusion

The incorporation of this compound into linker structures represents a sophisticated strategy in the rational design of targeted therapeutics. Its inherent rigidity offers a means to overcome some of the challenges associated with flexible linkers, potentially leading to compounds with improved potency, selectivity, and drug-like properties. As the field of targeted protein degradation continues to advance, the exploration and optimization of such rigid linker components will undoubtedly play a crucial role in the development of the next generation of innovative medicines. This guide provides a foundational understanding for researchers to build upon in their pursuit of novel and effective therapies.

References

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as one of the most significant and ubiquitous building blocks in the realm of medicinal chemistry.[1][2][3] Its remarkable prevalence in over twenty classes of pharmaceuticals, including numerous blockbuster drugs, has cemented its status as a "privileged scaffold."[1][4][5][6] This guide provides a comprehensive exploration of the piperidine moiety's role in drug design, moving beyond a simple catalog of its applications. We will dissect the fundamental physicochemical properties that make this scaffold so versatile, examine its application in key therapeutic areas through the lens of structure-activity relationships (SAR), detail robust synthetic and analytical protocols, and explore the causal logic behind its strategic implementation in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of this exceptional chemical framework.

The Piperidine Scaffold: A Profile of a Privileged Structure

Piperidine is a saturated heterocycle consisting of a six-membered ring with five carbon atoms and one nitrogen atom.[1][3] Its significance in drug discovery is not accidental but is rooted in a unique combination of structural and chemical attributes that medicinal chemists can expertly modulate.[7]

-

Structural and Conformational Versatility: The piperidine ring adopts a stable chair conformation, which provides a rigid, three-dimensional scaffold. This allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets like enzymes and receptors.[7]

-

Physicochemical Modulation: The basic nitrogen atom (pKa of the conjugate acid is ~11.2) is a key handle for tuning a molecule's properties. It can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This basicity is crucial for aqueous solubility and can be finely adjusted through substitution on the nitrogen or the ring to optimize pharmacokinetic (ADME) properties.[4][7]

-

Metabolic Stability: The piperidine ring is generally robust to metabolic degradation, contributing to improved in vivo half-life and bioavailability of drug candidates.[7] However, the positions adjacent to the nitrogen can be susceptible to metabolism, a factor that can be mitigated through strategic modifications like introducing spirocyclic systems.[7]

-

Synthetic Accessibility: A vast and well-established portfolio of synthetic methodologies exists for the construction and derivatization of the piperidine core, making it a highly tractable scaffold for chemical exploration.[1][2][8]

These inherent advantages allow the piperidine motif to serve as a versatile framework in drugs targeting a wide array of biological systems.[6][9]

Therapeutic Applications: A Journey Through Key Disease Areas

The piperidine scaffold is a recurring motif in drugs approved for a multitude of diseases. Its ability to interact with diverse biological targets underscores its privileged nature.[1][9][10][11]

Central Nervous System (CNS) Disorders

The piperidine ring is particularly prominent in neuropharmacology.[4][7] Its ability to carry a positive charge at physiological pH facilitates interactions with aminergic G-protein coupled receptors (GPCRs), which are common targets in the CNS.

-

Antipsychotics: Many typical and atypical antipsychotics, such as Haloperidol and Risperidone, feature a piperidine ring that is crucial for their dopamine D2 and serotonin 5-HT2A receptor antagonism.[12]

-

Analgesics: The 4-phenylpiperidine scaffold is the foundation of potent opioid analgesics, including meperidine and the fentanyl series.[12] The piperidine nitrogen's interaction with a key aspartate residue in the mu-opioid receptor is a classic example of a charge-reinforced hydrogen bond essential for analgesic activity.[5]

-

Alzheimer's Disease: In the case of Donepezil, a leading treatment for Alzheimer's disease, the benzyl-piperidine moiety plays a critical role in binding to the catalytic anionic site of acetylcholinesterase (AChE), inhibiting the breakdown of the neurotransmitter acetylcholine.[3][13]

Oncology

In oncology, the piperidine scaffold is integral to a new generation of targeted therapeutics, contributing to both pharmacokinetic properties and direct binding interactions.[14][15] Ten piperidine-containing anticancer drugs were approved by the US FDA between 2017 and 2023 alone.[15] These agents often function by modulating critical signaling pathways essential for cancer cell proliferation and survival.[14][16]

-

Kinase Inhibitors: Many small-molecule kinase inhibitors incorporate a piperidine ring to enhance solubility and provide a vector for exiting the ATP-binding pocket to engage with surrounding residues, thereby improving selectivity and potency.

-

Signaling Pathway Modulation: Piperidine derivatives have been shown to regulate crucial oncogenic signaling pathways, including STAT-3, NF-κB, and PI3K/Akt, leading to cell cycle arrest and apoptosis.[14][16]

The diagram below illustrates a simplified representation of the PI3K/Akt pathway, a common target for piperidine-containing anticancer agents.

Caption: PI3K/Akt signaling pathway targeted by piperidine inhibitors.

Infectious Diseases

The piperidine scaffold has also been successfully applied in the development of anti-infective agents.

-

Antiviral Agents: Piperidine-containing molecules have been developed as potent inhibitors of viral replication.[11] For instance, they serve as the core for C-C chemokine receptor type 5 (CCR5) antagonists, which block the entry of HIV into host cells.[5] Additionally, novel piperidine derivatives have shown significant potency against the influenza A virus by interfering with the early stages of viral replication.[17][18][19]

Table 1: Potency of Piperidine-Based Influenza A Virus Inhibitors

| Compound | Target/Mechanism | EC₅₀ (µM) | Cell Line | Reference |

| 11e | Early-stage replication inhibitor | 0.05 | MDCK | [19] |

| FZJ05 | Purine-based derivative | < 1.56 | MDCK | [20] |

| Amantadine | M2 Channel Blocker (Control) | > 50 | MDCK | [20] |

Data sourced from multiple studies for comparative purposes.[19][20]

Synthesis and Characterization: From Blueprint to Biologically Active Molecule

The development of novel piperidine-based therapeutics relies on efficient and versatile synthetic strategies.[1][8] Common approaches include the hydrogenation of pyridine precursors, various intra- and intermolecular cyclization reactions, and multicomponent reactions.[1][2]

The following workflow diagram illustrates a typical path for the discovery of a novel piperidine-based drug candidate.

Caption: General workflow for synthesis and evaluation of piperidine derivatives.

Experimental Protocol: Synthesis of N-Aryl Piperidine Derivatives via Buchwald-Hartwig Amination

This protocol describes a common and reliable method for synthesizing N-aryl piperidines, a motif found in many CNS-active drugs. The choice of a palladium catalyst and a specific phosphine ligand is critical for achieving high yields and tolerating a wide range of functional groups.

Objective: To synthesize N-(4-methoxyphenyl)piperidine from piperidine and 1-iodo-4-methoxybenzene.

Materials:

-

Piperidine (1.0 mmol, 1.0 eq)

-

1-iodo-4-methoxybenzene (1.2 mmol, 1.2 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

-

Anhydrous Toluene (5 mL)

-

Nitrogen or Argon atmosphere

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere.

-

Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene, followed by piperidine and 1-iodo-4-methoxybenzene via syringe.

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-(4-methoxyphenyl)piperidine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation: Quantifying Biological Activity

Once synthesized and purified, the biological activity of novel piperidine derivatives must be quantified. A cytotoxicity assay is a fundamental secondary screen for anticancer drug discovery.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides a robust method for assessing cell viability, which is self-validating through the inclusion of appropriate controls.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a piperidine derivative against a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized piperidine derivative (dissolved in DMSO)

-

Doxorubicin (positive control)

-

DMSO (vehicle control)

-

10% Trichloroacetic acid (TCA), cold

-

0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

-

10 mM Tris base solution

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound, doxorubicin, and a vehicle control. Add these to the respective wells and incubate for 48-72 hours.[8]

-

Cell Fixation: Gently discard the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate for 1 hour at 4 °C.[8]

-

Staining: Wash the plates five times with slow-running tap water and allow to air dry completely. Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[8]

-

Wash and Solubilize: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]

-

Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell survival relative to the vehicle control. Plot the percentage of survival against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The piperidine scaffold is a testament to the power of a simple, well-understood heterocyclic system in the complex process of drug discovery.[1][6] Its inherent structural and physicochemical properties provide a robust foundation for building molecules with finely tuned pharmacological and pharmacokinetic profiles.[7][21] From the central nervous system to oncology and infectious diseases, its impact is undeniable.

Future research will continue to leverage this privileged scaffold. The development of novel, stereoselective synthetic methods will grant access to more complex and sp³-rich chemical space.[21][22] Furthermore, integrating piperidine derivatives into new therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, will open new avenues for treating diseases that are currently intractable. The continued exploration of the piperidine chemical space, guided by the principles of medicinal chemistry, ensures that this remarkable scaffold will remain a central element in the development of future medicines.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 10. ijnrd.org [ijnrd.org]

- 11. researchgate.net [researchgate.net]

- 12. Piperidine - Wikipedia [en.wikipedia.org]

- 13. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. cris.bgu.ac.il [cris.bgu.ac.il]

- 17. mdpi.com [mdpi.com]

- 18. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 22. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

An In-Depth Technical Guide to Benzyl 2-(aminomethyl)piperidine-1-carboxylate (CAS Number 811842-18-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-(aminomethyl)piperidine-1-carboxylate, with CAS number 811842-18-9, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a piperidine scaffold with a protected primary amine and a carbamate-linked benzyl group, offers synthetic versatility for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, applications in drug discovery, and a representative synthetic protocol. The document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of new bioactive molecules, particularly in the realm of neurological and psychiatric disorders.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions. The benzyl carbamate (Cbz) group serves as a common protecting group for the piperidine nitrogen, allowing for selective reactions at the primary aminomethyl group. Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 811842-18-9 | [1][2] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1][3] |

| Molecular Weight | 248.32 g/mol | [3][4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 385.7 °C at 760 mmHg | [6] |

| Density | 1.125 g/cm³ | [6] |

| Refractive Index | 1.55 | [6] |

| Storage Conditions | 2-8°C, protect from light, keep sealed in a dry place | [4][5] |

| MDL Number | MFCD03001689 | [3][4] |

| SMILES | C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2 | [4] |

Role in Drug Discovery and Development

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved pharmaceuticals. This compound serves as a valuable starting material for the synthesis of more complex molecules with therapeutic potential.[1][2]

A Versatile Building Block

This compound is primarily utilized as an intermediate in multi-step organic syntheses.[6] The presence of two distinct nitrogen atoms with different reactivities (a primary amine and a Cbz-protected secondary amine) allows for sequential and controlled chemical modifications. This is particularly advantageous in the construction of compound libraries for high-throughput screening.

Applications in Neurological and Psychiatric Drug Discovery

Research indicates that derivatives of this compound hold promise as potential drug candidates for neurological and psychiatric disorders, attributed to their potential to interact with neurotransmitter receptors.[6] The piperidine scaffold is a common feature in ligands for various central nervous system (CNS) targets.

While specific biological activity for the title compound itself is not extensively documented, its derivatives have been investigated as:

-

Sigma-1 Receptor Ligands: The sigma-1 receptor is implicated in a variety of neurological conditions, including pain, depression, and neurodegenerative diseases. The synthesis of novel sigma-1 receptor ligands often involves piperidine-based scaffolds.

-

Monoacylglycerol Lipase (MAGL) Inhibitors: MAGL is an enzyme involved in the endocannabinoid system, and its inhibition is a therapeutic strategy for treating neuroinflammatory and neurodegenerative diseases. Benzylpiperidine derivatives have been explored as reversible MAGL inhibitors.

The general workflow for utilizing a building block like this compound in a drug discovery program is illustrated in the following diagram.

References

Physicochemical properties of Cbz-2-aminomethylpiperidine

An In-depth Technical Guide on the Physicochemical Properties of Benzyl (Piperidin-2-ylmethyl)carbamate

Introduction

Benzyl (piperidin-2-ylmethyl)carbamate, commonly referred to as Cbz-2-aminomethylpiperidine, is a piperidine derivative featuring a primary amine protected by a carbobenzyloxy (Cbz) group. This compound and its analogues serve as crucial building blocks in medicinal chemistry and drug development due to the versatile piperidine scaffold.[1] Understanding its physicochemical properties is fundamental for its application in synthesis, formulation, and biological studies. This document provides a comprehensive overview of these properties, complete with experimental protocols and data presented for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The core structure consists of a piperidine ring substituted at the 2-position with a carbamate-protected aminomethyl group. The carbobenzyloxy group on the aminomethyl nitrogen makes this specific isomer N-Cbz-2-aminomethylpiperidine. It is important to distinguish this from isomers where the Cbz group is on the piperidine ring nitrogen.

Table 1: Chemical Identifiers for Benzyl (piperidin-2-ylmethyl)carbamate

| Identifier | Value | Reference |

| IUPAC Name | benzyl (piperidin-2-ylmethyl)carbamate | [2] |

| Synonyms | 2-(CBZ-AMINOMETHYL)-PIPERIDINE | [3] |

| CAS Number | 184044-09-5 | [2][3] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2] |

| Molecular Weight | 248.32 g/mol | [2] |

| Canonical SMILES | O=C(OCC1=CC=CC=C1)NCC2NCCCC2 | [2] |

Note: Several related structures exist, including hydrochloride salts and isomers where the Cbz group is on the piperidine nitrogen[4][5][]. Data herein pertains to the structure shown unless otherwise specified.

Physicochemical Data

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes | Reference |

| Physical State | Solid powder | [3] | |

| Boiling Point | 385.7 ± 25.0 °C at 760 mmHg | Predicted value for the related isomer 1-Cbz-2-(aminomethyl)piperidine. | [5] |

| logP | 2.05 | Calculated value, indicating moderate lipophilicity. | [2] |

| pKa | Not experimentally determined | Expected to have two pKa values corresponding to the two basic nitrogen atoms. | |

| Solubility | Not experimentally determined | The hydrochloride salt form is noted to have enhanced water solubility. | [7] |

Table 3: Computed Molecular Descriptors

| Descriptor | Value | Reference |

| Topological Polar Surface Area (TPSA) | 50.36 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 4 | [2] |

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate and reproducible determination of physicochemical properties.

Melting Point Determination (Capillary Method)

The melting point provides an indication of purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[8]

Methodology:

-

Sample Preparation: Finely powder a small amount of the solid Cbz-2-aminomethylpiperidine.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[9][10]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube) and attach it to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.[8]

-

Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[8]

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point is reported as the range T1-T2.

Solubility Determination

Solubility testing helps to understand a compound's behavior in various solvents, which is crucial for reaction setup, purification, and formulation.[11]

Methodology:

-

Solvent Selection: Choose a range of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether).

-

Sample Preparation: Place approximately 25 mg of Cbz-2-aminomethylpiperidine into a small test tube.[12]

-

Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions (e.g., 0.25 mL at a time).[12]

-

Mixing: After each addition, shake the test tube vigorously for at least 60 seconds.[11][12]

-

Observation: Visually inspect the mixture to determine if the compound has completely dissolved. If it dissolves, it is classified as "soluble." If it remains undissolved, it is "insoluble."

-

pH Testing (for water solubility): If the compound is water-soluble, test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[13][14] Given its two amine groups, an aqueous solution of Cbz-2-aminomethylpiperidine is expected to be basic.

pKa Determination (Potentiometric Titration)

The pKa value quantifies the acidity or basicity of a functional group. For Cbz-2-aminomethylpiperidine, two pKa values are expected for the two nitrogen atoms. Potentiometric titration is a highly accurate method for this determination.[15]

Methodology:

-

Sample Preparation: Prepare a solution of the compound with a precisely known concentration (e.g., 0.05 M) in deionized water.[16]

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate and insert a pH electrode connected to a pH meter.

-

Titration: Slowly add a standardized titrant (a strong acid, such as 0.1 M HCl) to the solution in small, known increments.

-

Data Acquisition: After each addition of titrant, allow the pH to stabilize and record the pH value and the total volume of titrant added.[15]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point(s) on the curve.[15]

LogP Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (P), or its logarithm (logP), is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most accurate approach.[17]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol. For ionizable compounds, the aqueous phase should be a buffer (e.g., phosphate buffer at pH 7.4).[18]

-

Sample Addition: Dissolve a known amount of Cbz-2-aminomethylpiperidine in one of the phases.

-

Partitioning: Combine the two phases in a separatory funnel, shake vigorously to ensure thorough mixing, and then allow the layers to fully separate for 24 hours.[18]

-

Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[17]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. benzyl N-(piperidin-2-ylmethyl)carbamate | CAS 184044-09-5 | Sun-shinechem [sun-shinechem.com]

- 4. 4-Aminomethyl-1-N-Cbz-piperidine | C14H20N2O2 | CID 21955499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 7. Cas 1217680-53-9,R-2-CBZ-AMINOMETHYL-PIPERIDINE-HCl | lookchem [lookchem.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. chem.ws [chem.ws]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. acdlabs.com [acdlabs.com]

- 18. agilent.com [agilent.com]

The Strategic Integration of Piperidine Scaffolds in PROTAC Linker Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. The linker, the architectural bridge connecting the target protein warhead and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linker motifs, saturated heterocycles, particularly piperidine, have emerged as a cornerstone for imparting conformational rigidity and fine-tuning the physicochemical characteristics of these heterobifunctional molecules. This in-depth guide explores the core principles of piperidine-based PROTAC linkers, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental workflows.

Core Concepts: The Role of Piperidine in PROTAC Linkers

Piperidine moieties are incorporated into PROTAC linkers to introduce a degree of rigidity, which can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] This conformational constraint can lead to enhanced degradation efficiency.[1] As a single basic amine, piperidine offers a rigid scaffold that can also enhance the metabolic stability of the PROTAC.[3] The incorporation of such rigid structures can lead to a more defined spatial orientation of the warhead and E3 ligase ligand.[3]

Quantitative Analysis of Piperidine-Containing PROTACs

The efficacy of PROTACs is primarily evaluated by their half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation level (Dmax).[4] The following tables summarize the performance of PROTACs featuring piperidine or piperazine-based linkers against various targets.

| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| HY-168722 (Piperidine-based) | PARP1 | Thalidomide | 58.14 | Not Reported | SW-620 | [4] |

| D6 (Nitrogen Heterocyclic) | PARP1 | CRBN | 25.23 | Not Reported | MDA-MB-231 | [4] |

| ARV-110 (Piperazine-based) | Androgen Receptor | Cereblon | - | - | - | [5][6] |

| ARV-471 (Piperazine-based) | Estrogen Receptor | Cereblon | - | - | - | [7][8] |

Note: While ARV-110 and ARV-471 are prominent examples of PROTACs with heterocyclic linkers that have advanced to clinical trials, specific DC50 and Dmax values are not consistently reported in the initial search results. Their inclusion highlights the clinical relevance of this linker class.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental evaluation of piperidine-based PROTACs, it is crucial to visualize the key biological pathways and laboratory workflows.

PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3][9]

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

A systematic workflow is essential for the characterization of a novel PROTAC. This typically involves synthesis, in vitro cellular assays to confirm protein degradation, and assessment of the downstream biological effects.[10][11][12]

Caption: General experimental workflow for PROTAC characterization.

Detailed Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTACs. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of a PROTAC with a Piperidine-Containing Linker

This protocol describes a general procedure for the conjugation of a piperidine-containing linker to a protein of interest (POI) ligand and an E3 ligase ligand via amide bond formation.[13]

Materials:

-

Piperidine-containing linker with a terminal amine or carboxylic acid

-

POI ligand with a terminal carboxylic acid or amine

-

E3 ligase ligand (e.g., thalidomide derivative) with a terminal amine or carboxylic acid

-

Coupling agents (e.g., HATU, EDC, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Reverse-phase High-Performance Liquid Chromatography (HPLC) for purification

-

LC-MS and NMR for characterization

Procedure:

-

Activation of Carboxylic Acid: To a solution of the component with the carboxylic acid (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated solution, add a solution of the component with the amine functionality (1.1 eq) in anhydrous DMF.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by LC-MS until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with water and extract the product. Purify the crude product by reverse-phase preparative HPLC.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

-

Final Conjugation: Repeat steps 1-5 to conjugate the third component to the synthesized intermediate.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1][14]

Materials:

-

Cell line expressing the target protein

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Complete cell culture medium

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for the desired time period (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Quantification: Apply the chemiluminescent substrate and visualize the protein bands. Re-probe the membrane with the loading control antibody. Quantify the band intensities using densitometry software and normalize the target protein band intensity to the loading control.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of the PROTAC on cell proliferation and viability.[15][16]

Materials:

-

Cell line of interest

-

PROTAC compound and vehicle control

-

Complete cell culture medium

-

96-well plates (clear for MTT, opaque for CellTiter-Glo®)

-